

ALG-000184 Demonstrates Potent Viral Marker Reduction in Chronic Hepatitis B

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Compound of Interest

Compound Name: ALG-000184

Cat. No.: B15564524

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SOUTH SAN FRANCISCO, Calif. – Aligos Therapeutics' investigational compound, **ALG-000184**, has shown significant reductions in key viral markers in patients with chronic hepatitis B (CHB), according to data from ongoing clinical trials. The findings, presented at major scientific conferences, position **ALG-000184** as a promising novel therapy, demonstrating potent antiviral activity both as a monotherapy and in combination with current standard-of-care treatments.

ALG-000184 is a first-in-class, oral capsid assembly modulator (CAM) that works by disrupting the formation of the protective shell of the hepatitis B virus (HBV). This mechanism of action not only inhibits viral replication but has also been shown to reduce levels of covalently closed circular DNA (cccDNA), the persistent form of the virus that is a major obstacle to a functional cure.^{[1][2]}

Comparative Efficacy in Viral Marker Reduction

Data from the Phase 1 clinical trial (NCT04536337) highlights the potent antiviral effect of **ALG-000184**. In HBeAg-positive CHB patients, treatment with 300 mg of **ALG-000184** in combination with entecavir (ETV) for up to 48 weeks resulted in substantial mean reductions in several key viral markers. Notably, greater mean reductions in HBV DNA were observed for the **ALG-000184** plus ETV combination compared to ETV monotherapy after 12 weeks of treatment.^[3]

A summary of the viral marker reduction data is presented below:

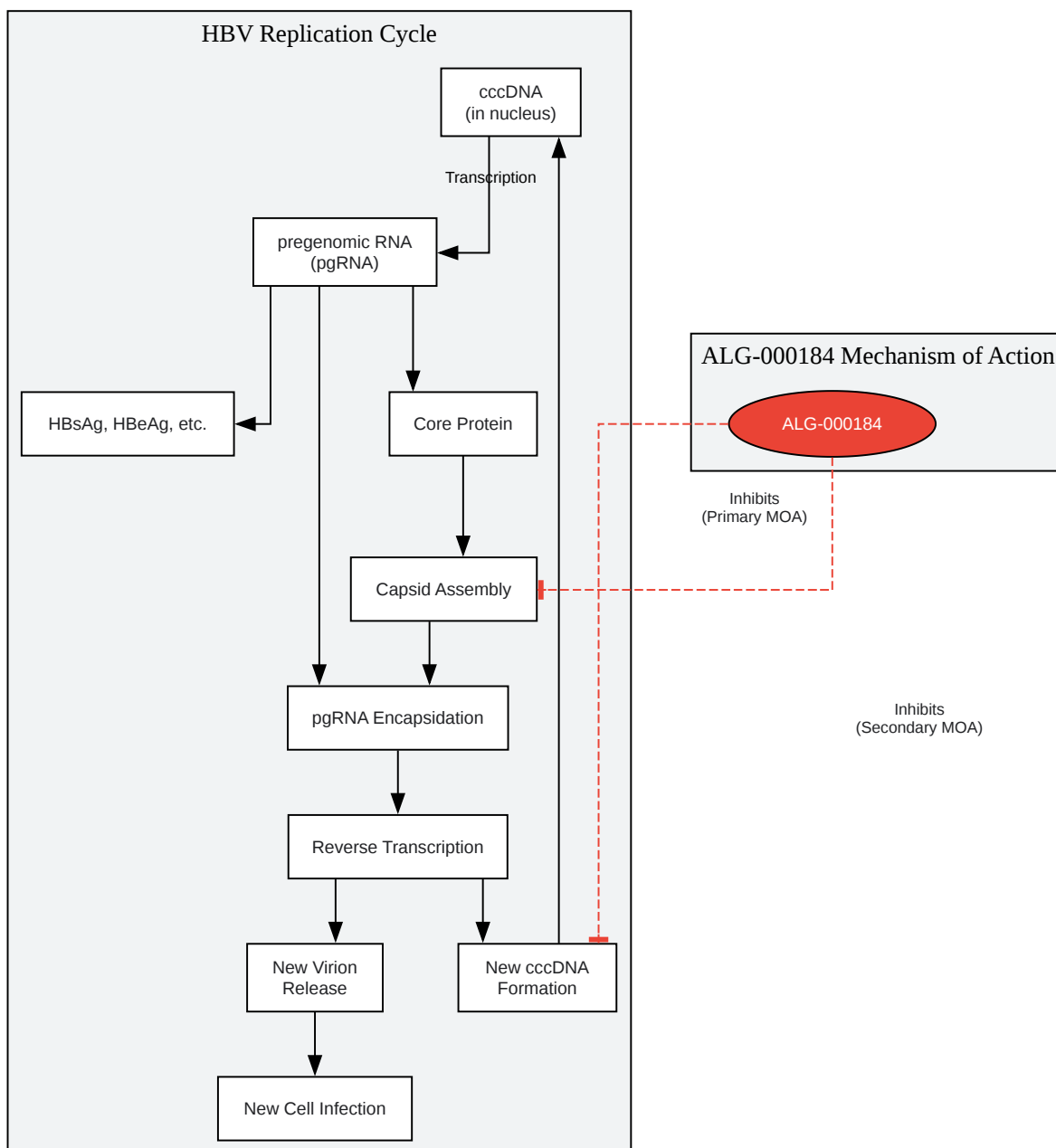
Viral Marker	Treatment Group	Mean Reduction (log ₁₀ IU/mL or U/mL)	Treatment Duration
HBsAg	300mg ALG-000184 + ETV	1.2	48 weeks
HBeAg	300mg ALG-000184 + ETV	1.7	48 weeks
HBcrAg	300mg ALG-000184 + ETV	2.0	48 weeks
HBV DNA	300mg ALG-000184 + ETV	up to 6.8	48 weeks
HBV DNA	100mg ALG-000184 Monotherapy	4.2	28 days
HBV DNA	300mg ALG-000184 Monotherapy	4.0	28 days
HBV RNA	100mg ALG-000184 Monotherapy	3.1 (log ₁₀ copies/mL)	28 days
HBV RNA	300mg ALG-000184 Monotherapy	2.6 (log ₁₀ copies/mL)	28 days

Data sourced from presentations at the American Association for the Study of Liver Diseases (AASLD) Liver Meeting®.

Importantly, no viral DNA breakthroughs were observed in patients receiving **ALG-000184** monotherapy, indicating a high barrier to resistance. The ongoing Phase 2 B-SUPREME study is currently evaluating **ALG-000184** against tenofovir disoproxil fumarate, with topline data anticipated in 2027.

Mechanism of Action

ALG-000184 is a prodrug that is converted to its active moiety, ALG-001075. As a Class E capsid assembly modulator, it has a dual mechanism of action: it inhibits the encapsidation of pregenomic RNA (pgRNA) and prevents the formation of new cccDNA. This comprehensive approach to disrupting the viral lifecycle is expected to lead to more complete viral suppression compared to existing treatments.



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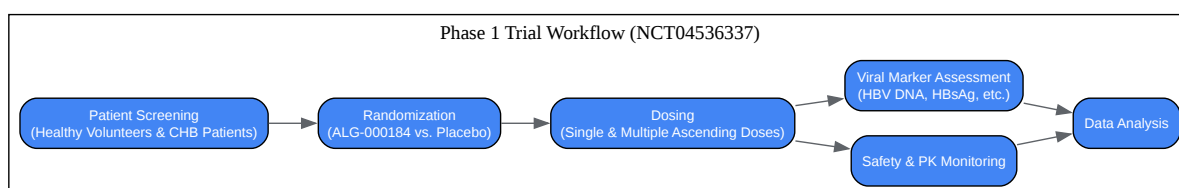
Caption: Mechanism of action of **ALG-000184** in the HBV replication cycle.

Experimental Protocols

The clinical evaluation of **ALG-000184** has been conducted through a series of well-controlled studies.

Preclinical Studies: In preclinical models, the active form of **ALG-000184**, ALG-001075, demonstrated potent antiviral activity in cell-based assays and the AAV-HBV mouse model. A dose-dependent reduction in plasma HBV DNA levels was observed, with a maximum reduction of over 5 log₁₀ IU/mL. These studies utilized HepG2.117 cells and primary human hepatocytes to assess the in-vitro efficacy, measuring HBV DNA, HBV RNA, HBsAg, and HBeAg levels.

Phase 1 Clinical Trial (NCT04536337): This first-in-human, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **ALG-000184** in healthy volunteers and patients with CHB. The study consisted of multiple parts, including monotherapy and combination therapy with entecavir. Viral markers (HBV DNA, HBV RNA, HBsAg, HBeAg, and HBcrAg) were measured at baseline and at regular intervals throughout the treatment and follow-up periods. Plasma concentrations of **ALG-000184** and its active metabolite were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).



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Caption: Simplified workflow of the Phase 1 clinical trial for **ALG-000184**.

Conclusion

ALG-000184 has demonstrated a promising safety profile and potent antiviral activity, leading to significant reductions in multiple HBV viral markers. Its dual mechanism of action, targeting both capsid assembly and cccDNA formation, suggests it could become a cornerstone of future combination therapies for chronic hepatitis B, with the ultimate goal of achieving a functional cure. Further data from the ongoing Phase 2 B-SUPREME trial will be crucial in confirming its comparative efficacy and safety against current standard-of-care treatments.

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